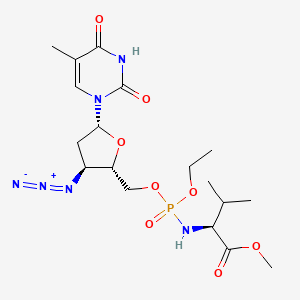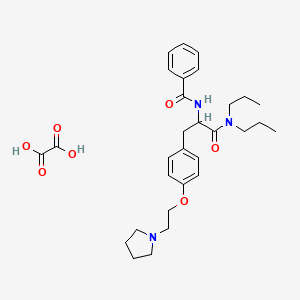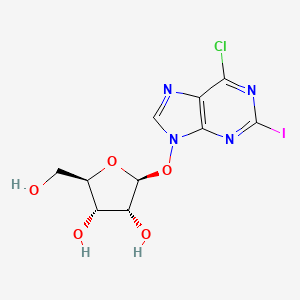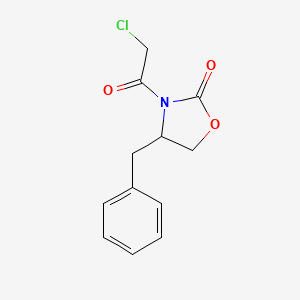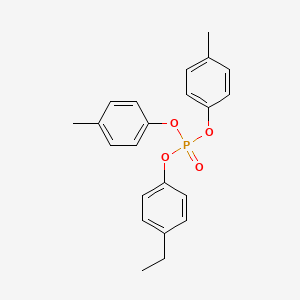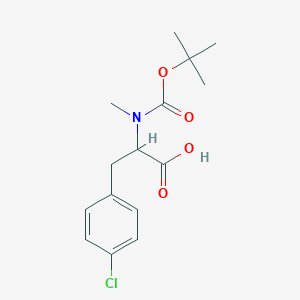
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyranoindoles This compound is characterized by a fused ring system that includes a pyran ring and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the use of indole-2-carboxylic derivatives as starting materials. The reaction typically proceeds through an intramolecular N–H/C–H coupling, which involves a carbonyl 1,2-migration . The reaction conditions are generally mild, and the desired product can be obtained in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the indole moiety can be reduced to form a hydroxyl group.
Substitution: The methyl group on the pyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one.
Reduction: Formation of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-b]indol-4-ones: These compounds share a similar fused ring system but differ in the position and nature of substituents.
Indolo[3,2-b]quinolines: These compounds also have a fused ring system but include a quinoline moiety instead of a pyran ring.
Uniqueness
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyran ring
Propiedades
Número CAS |
81413-46-9 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-methylpyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C13H11NO3/c1-14-10-5-3-2-4-9(10)13-12(14)11(16)6-8(7-15)17-13/h2-6,15H,7H2,1H3 |
Clave InChI |
HMHLJPWRMYWRAV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C(=O)C=C(O3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


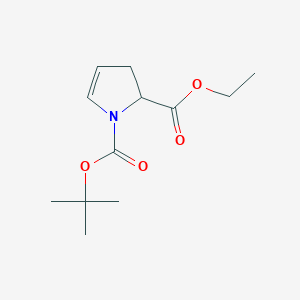
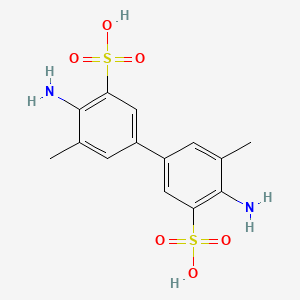

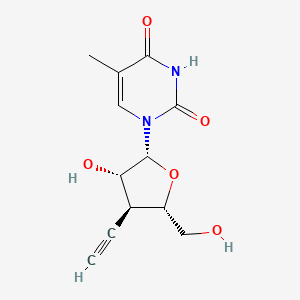
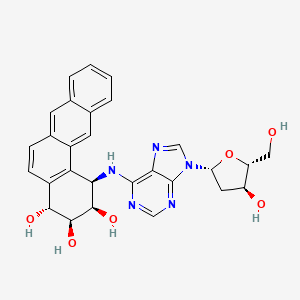
![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)

![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
